molecular formula C17H22N2O5S2 B2717135 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034484-52-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2717135
CAS No.: 2034484-52-9
M. Wt: 398.49
InChI Key: DKMIZQSXOMZDCZ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring substituted with a furan and thiophene moiety, a hydroxy group, and a methylsulfonyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural complexity.

    Receptor Binding: Studied for binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.

Industry

    Polymer Additives: Used as an additive in polymer production to enhance material properties.

    Chemical Sensors: Incorporated into sensors for detecting specific chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan, thiophene, and piperidine derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon for hydrogenation steps, and reagents like thionyl chloride for sulfonylation.

Industrial Production Methods

Industrial production may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with intermediate purifications.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction of the carboxamide group to amines using reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives of the furan and thiophene rings.

Mechanism of Action

The compound exerts its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)piperidine-4-carboxamide: Lacks the thiophene and methylsulfonyl groups.

    N-(2-(thiophen-2-yl)-2-hydroxyethyl)piperidine-4-carboxamide: Lacks the furan and methylsulfonyl groups.

    N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group.

Uniqueness

The presence of both furan and thiophene rings, along with the hydroxy and methylsulfonyl groups, makes N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide unique

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-26(22,23)19-8-6-13(7-9-19)16(20)18-12-17(21,14-4-2-10-24-14)15-5-3-11-25-15/h2-5,10-11,13,21H,6-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMIZQSXOMZDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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